
4-Chloro-2-nitro-1-phenoxybenzene
Overview
Description
4-Chloro-2-nitro-1-phenoxybenzene (CAS: 91-39-4, C₁₂H₈ClNO₃) is a nitroaromatic compound featuring a phenoxy group substituted with chlorine and nitro groups at the 4- and 2-positions, respectively. It is primarily utilized as an intermediate in dye synthesis due to its electron-withdrawing nitro and chloro groups, which enhance reactivity in electrophilic substitution reactions . The compound is a pale yellow solid, stable under ambient conditions but sensitive to strong reducing agents. Its synthesis typically involves nucleophilic aromatic substitution between 4-nitrophenol and chlorinated benzene derivatives under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-nitro-1-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and the presence of a base for the subsequent substitution reactions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a base.
Major Products Formed
Reduction: 4-Amino-2-nitro-1-phenoxybenzene.
Substitution: Various substituted phenoxybenzenes depending on the nucleophile used.
Scientific Research Applications
Herbicide
4-Chloro-2-nitro-1-phenoxybenzene is utilized as an herbicide due to its ability to control broadleaf weeds in various crops. It operates by disrupting essential growth processes in plants, inhibiting specific enzymes or pathways crucial for development. The compound's effectiveness is noted even at low concentrations, making it a valuable option for integrated weed management strategies.
Key Features:
- Effective against a wide range of broadleaf weeds.
- Low application rates required for efficacy.
- Potential toxicity to non-target organisms necessitates careful management.
Fungicide
In addition to its herbicidal properties, this compound also exhibits fungicidal activity. It can inhibit the growth of certain fungal pathogens, thus protecting crops from diseases that can significantly reduce yield and quality.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in agricultural settings:
- Field Trials : Research conducted on cereal grain fields demonstrated that applying this compound at rates between 0.5 to 3 kg/hectare effectively controlled weeds such as wild mustard and amaranth while showing compatibility with crops like potatoes and corn.
- Laboratory Studies : Laboratory experiments indicated that this compound could inhibit the growth of specific fungal pathogens at concentrations as low as 0.1 mg/L, showcasing its potential as an effective fungicide.
Safety and Environmental Considerations
While this compound has proven effective in agricultural applications, it is essential to consider its environmental impact:
- Toxicity to Non-target Species : Studies suggest that this compound may exhibit toxicity towards non-target flora and fauna, necessitating careful application practices to mitigate risks.
- Regulatory Compliance : Users must comply with local regulations regarding the use of chemical herbicides and fungicides to ensure environmental safety and sustainability.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares 4-chloro-2-nitro-1-phenoxybenzene with key analogs, highlighting differences in substituents, molecular weight, and applications:
Physical and Chemical Properties
Biological Activity
Overview
4-Chloro-2-nitro-1-phenoxybenzene (CAS Number: 91-39-4) is an organic compound characterized by a chloro group, a nitro group, and a phenoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine due to its potential biological activities and applications in drug development.
- Molecular Formula : C12H8ClNO3
- Molecular Weight : 249.65 g/mol
- Structure : The compound consists of a benzene ring substituted with a chloro group at the 4-position, a nitro group at the 2-position, and a phenoxy group at the 1-position.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound undergoes electrophilic aromatic substitution, which allows it to modify biomolecules such as proteins and nucleic acids.
-
Electrophilic Aromatic Substitution :
- The nitro group can be reduced to an amino group under specific conditions, potentially leading to reactive intermediates that can interact with DNA and proteins.
- This reaction pathway may generate nitroso-, hydroxylamine, and amine derivatives, which are known to possess mutagenic potential.
-
Biochemical Pathways :
- The compound may influence signaling pathways related to inflammation and microbial growth by modulating enzyme activity or receptor interactions.
Toxicological Profile
A comprehensive assessment of the toxicological effects of this compound reveals several key findings:
Case Studies
-
Antimicrobial Activity :
- Research has indicated that derivatives of nitroanilines, including this compound, exhibit antimicrobial properties. Studies have focused on their effectiveness against various bacterial strains, demonstrating potential utility in developing new antimicrobial agents.
-
Anti-inflammatory Properties :
- In vitro studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. Further research is required to elucidate the exact mechanisms.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Pharmacological Applications : Investigating the potential use of this compound as a lead compound in drug design for treating infections or inflammatory diseases.
- Mechanistic Studies : Detailed studies on the metabolic pathways and the identification of specific molecular targets could enhance understanding of its biological effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-2-nitro-1-phenoxybenzene, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the nitro group’s electron-withdrawing nature activates the benzene ring for substitution, while the phenoxy group may require protection during nitration. A stepwise approach could involve:
- Nitration : Introducing the nitro group at the ortho position relative to chlorine, leveraging directing effects .
- Phenoxy group attachment : Ullmann coupling or SNAr using a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization includes varying solvents (DMF, DMSO), catalysts (CuI for Ullmann), and temperatures (80–120°C). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Identify substituent positions (e.g., nitro group deshields adjacent protons) and confirm aromatic substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 264.02) .
- HPLC : Quantify purity using a reversed-phase column (e.g., 95% acetonitrile/5% water, UV detection at 254 nm) .
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, NO₂, OPh) influence regioselectivity in further functionalization?
The nitro group (-NO₂) is a strong meta-directing group, while chlorine (-Cl) is ortho/para-directing but deactivates the ring. The phenoxy group (-OPh) activates the ring via resonance but directs electrophiles to para/ortho positions. Competing effects require computational modeling (DFT) to predict dominant pathways:
- Electrophilic substitution : Nitro and chloro groups may direct incoming electrophiles to specific positions, validated by substituent-free analogs .
- Coupling reactions : Suzuki-Miyaura coupling at the para position to chlorine is feasible if steric hindrance is minimized .
Q. How can computational tools (e.g., QSPR, DFT) predict the compound’s reactivity or stability under varying conditions?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess thermal stability (e.g., nitro group decomposition risks) .
- Quantitative Structure-Property Relationship (QSPR) : Predicts solubility in solvents like DMSO or ethanol using logP values (experimental vs. calculated) .
- Molecular dynamics simulations : Model degradation pathways under acidic/alkaline conditions to guide storage protocols .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?
- Differential Scanning Calorimetry (DSC) : Verify melting points (e.g., discrepancies between 116–118°C vs. 120°C) by comparing heating rates and sample purity .
- Recrystallization studies : Test solubility in toluene/ethanol mixtures to identify polymorphic forms .
- Cross-validate data : Compare with structurally similar compounds (e.g., 1-Amino-4-chloro-2-nitrobenzene, mp 116–118°C) .
Q. What methodologies assess the compound’s stability under oxidative or photolytic conditions?
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) or H₂O₂ (3% w/v) and monitor via HPLC for degradation products .
- Kinetic analysis : Calculate half-life (t½) in aqueous buffers (pH 1–13) to identify pH-sensitive bonds .
- EPR spectroscopy : Detect free radicals generated during photolysis, indicating nitro group instability .
Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., SNAr vs. radical pathways)?
- Isotopic labeling : Use D₂O to track proton exchange in SNAr intermediates .
- Radical traps (TEMPO) : Suppress radical pathways and compare reaction yields .
- Kinetic isotope effects (KIE) : Measure rate changes with deuterated substrates to confirm transition states .
Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?
- Protecting groups : Temporarily mask the phenoxy group with tert-butyldimethylsilyl (TBDMS) ether during nitration .
- Flow chemistry : Enhance heat transfer and reduce decomposition in exothermic steps (e.g., nitration) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
Properties
IUPAC Name |
4-chloro-2-nitro-1-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESLZHZRVDKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.